HPPD Enzyme Inhibition: Comparable Potency to Clinical Candidate NTBC with a Distinct Salicylic Acid Scaffold
2-Hydroxy-5-(4-methylphenyl)benzoic acid inhibits pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89–110 nM [1]. This potency is comparable to the clinically used HPPD inhibitor NTBC (nitisinone, IC50 = 85 nM), but the compound achieves this with a simpler salicylic acid scaffold rather than a triketone pharmacophore, offering a distinct intellectual property and synthetic accessibility profile for herbicide or drug discovery programs [2].
| Evidence Dimension | HPPD Enzyme Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 89 nM (CHEMBL307048); 110 nM (CHEMBL308315) |
| Comparator Or Baseline | NTBC (Nitisinone): IC50 = 85 nM (0.085 μM) against human recombinant HPPD |
| Quantified Difference | Target compound IC50 is within 1.05- to 1.29-fold of NTBC potency |
| Conditions | Pig liver HPPD; substrate: 4-hydroxyphenylpyruvic acid; spectrophotometric detection |
Why This Matters
Demonstrates that the 4-methylphenyl substitution on a salicylic acid core achieves HPPD inhibition potency comparable to the gold-standard triketone inhibitor, making it a legitimate alternative scaffold for herbicide or therapeutic HPPD-targeting programs.
- [1] BindingDB BDBM50403928 (CHEMBL307048): IC50 = 89 nM for 2-hydroxy-5-(4-methylphenyl)benzoic acid against pig liver HPPD. View Source
- [2] Hydrophobicity-oriented drug design (HODD) of new human 4-hydroxyphenylpyruvate dioxygenase inhibitors. NTBC IC50 = 85 nM. (2019). View Source
